High Beta-1 Selectivity Minimizes Pulmonary and Systemic Side Effects
Betaxolol demonstrates a 193–233-fold selectivity for beta-1 over beta-2 receptors, as determined by radioligand binding assays in guinea pig heart and lung tissue [1]. In contrast, levobunolol exhibits a 140-fold beta-2 selectivity, and timolol is essentially nonselective [1]. In a human study comparing ocular beta-blockers, carteolol and timolol totally inhibited both beta-1 and beta-2 effects of isoproterenol, whereas betaxolol allowed the same isoproterenol-induced effects as placebo [2].
| Evidence Dimension | Beta-1/Beta-2 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 193–233-fold selectivity for beta-1 over beta-2 |
| Comparator Or Baseline | Levobunolol: 140-fold beta-2 selectivity; Timolol: nonselective (beta-1:beta-2 ratio ≈ 1:1) |
| Quantified Difference | Betaxolol is >200-fold more beta-1 selective than timolol and >300-fold more beta-1 selective than levobunolol |
| Conditions | Radioligand binding assays using guinea pig heart (beta-1) and lung (beta-2) homogenates |
Why This Matters
This high beta-1 selectivity reduces the risk of bronchoconstriction and systemic beta-blockade, making betaxolol the preferred choice for glaucoma patients with asthma, COPD, or cardiovascular comorbidities.
- [1] Sharif NA, Xu SX. Binding affinities of ocular hypotensive beta-blockers levobetaxolol, levobunolol, and timolol at endogenous guinea pig beta-adrenoceptors. J Ocul Pharmacol Ther. 2004;20(2):93-9. PMID: 15117564. View Source
- [2] Le Jeunne C, et al. Systemic effects of three beta-blocker eyedrops: comparison in healthy volunteers of beta 1- and beta 2-adrenoreceptor inhibition. Clin Pharmacol Ther. 1990 May;47(5):578-83. PMID: 1971539. View Source
